1,2,4-Trichlorobenzene

Catalog No.
S604889
CAS No.
120-82-1
M.F
C6H3Cl3
M. Wt
181.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trichlorobenzene

CAS Number

120-82-1

Product Name

1,2,4-Trichlorobenzene

IUPAC Name

1,2,4-trichlorobenzene

Molecular Formula

C6H3Cl3

Molecular Weight

181.4 g/mol

InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

PBKONEOXTCPAFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
2.70e-04 M
Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide
In water, 49.0 mg/L at 25 °C
Solubility in water, mg/l: 34.6
0.003%

Synonyms

1,2,4-Trichlorobenzene; 1,2,4-Trichlorobenzol; 1,2,5-Trichlorobenzene; 1,3,4-Trichlorobenzene; Hostetex L-PEC; NSC 406697; unsym-Trichlorobenzene

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

The exact mass of the compound 1,2,4-Trichlorobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)2.70e-04 msparingly soluble in alcohol. miscible with ether, benzene, petroleum ether, carbon disulfidein water, 49.0 mg/l at 25 °csolubility in water, mg/l: 34.60.003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406697. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of trichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

1,2,4-Trichlorobenzene (TCB) is a highly stable, dense, high-boiling (214 °C) halogenated aromatic solvent fundamentally embedded in high-temperature polymer characterization and organic semiconductor fabrication [1]. While lighter chlorinated benzenes are common in standard organic synthesis, TCB is specifically procured when extreme thermal stability, low volatility, and high solvency power are required simultaneously. It serves as the standard mobile phase for High-Temperature Gel Permeation Chromatography (HT-GPC) of polyolefins, ensuring complete dissolution of ultra-high molecular weight polyethylene and polypropylene at 140–160 °C [1]. Furthermore, TCB is a critical processing solvent and cosolvent in the fabrication of bulk heterojunction (BHJ) organic photovoltaics, where its slow evaporation rate dictates phase separation and polymer crystallinity [2].

Replacing 1,2,4-Trichlorobenzene with more common solvents like 1,2-dichlorobenzene (o-DCB) or chlorobenzene (CB) frequently leads to process failures in high-temperature and morphology-critical applications. In HT-GPC, the lower boiling point of o-DCB (180 °C) provides a narrower thermal safety margin at standard 160 °C operating temperatures compared to TCB (214 °C), risking polymer precipitation, column clogging, and baseline instability [1]. In organic electronics, the evaporation kinetics of CB and o-DCB are too rapid to allow sufficient self-assembly of low-bandgap conjugated polymers, often resulting in spinodal demixing or suboptimal domain sizes [2]. Consequently, substituting TCB directly degrades power conversion efficiencies in solar cells and compromises the reproducibility of polyolefin molecular weight distributions, making it an irreplaceable reagent for these specific workflows.

Refractive Index Baseline Stability and Thermal Margin in Polyolefin HT-GPC

For the characterization of polyethylene (PE) via High-Temperature Gel Permeation Chromatography (HT-GPC), 1,2,4-Trichlorobenzene provides a superior thermal margin and detection baseline compared to lighter alternatives. TCB possesses a boiling point of 214 °C, allowing stable operation at the required 140–160 °C dissolution temperatures without excessive solvent vaporization [1]. Furthermore, TCB provides a differential refractive index (dn/dc) of -0.1 mL/g for polyethylene solutions, yielding strong, linear signals in differential refractive index (dRI) detectors even at low injection concentrations of 1 mg/mL [1].

Evidence DimensionBoiling point and dRI signal suitability
Target Compound DataTCB (bp 214 °C, dn/dc = -0.1 mL/g for PE)
Comparator Or Baselineo-DCB (bp 180 °C, narrower thermal margin at 160 °C)
Quantified Difference34 °C higher thermal safety margin for high-temperature operations
ConditionsHT-GPC of polyethylene at 140–160 °C

Ensures complete dissolution of highly crystalline polyolefins without column precipitation, while maximizing detector sensitivity for accurate molecular weight distribution analysis.

Suppression of Spinodal Demixing in Low-Bandgap Polymer Solar Cells

In the processing of D-PDPP4T-HD:PCBM bulk heterojunction solar cells, the choice of cosolvent strictly dictates the nanoscale morphology of the active layer. Research demonstrates that using 1,2-dichlorobenzene (o-DCB) as a cosolvent fails to eliminate spinodal phase separation, leading to poor domain purity and low power conversion efficiency [1]. In contrast, utilizing 1,2,4-Trichlorobenzene (TCB) as the cosolvent fully suppresses spinodal demixing, promoting the formation of the highly crystalline β2 phase and optimizing the optoelectronic properties of the semiconducting polymer blend [1].

Evidence DimensionPhase separation morphology
Target Compound DataTCB (Fully suppresses spinodal demixing, yields β2 phase)
Comparator Or Baselineo-DCB (Fails to eliminate spinodal phase separation)
Quantified DifferenceComplete suppression of detrimental demixing vs. persistent phase separation
ConditionsD-PDPP4T-HD:PCBM blend film casting

Directly dictates the viability of the organic solar cell; failure to suppress demixing results in catastrophic loss of charge transport efficiency.

Enhancement of Power Conversion Efficiency via Solvent-Induced Crystallinity

The evaporation rate of the processing solvent fundamentally controls the crystallization time of donor polymers in organic photovoltaics. In P3HT/C70 hybrid devices, films cast from highly volatile chlorobenzene (CB) exhibit minimal surface roughness (1.14 nm) and poor polymer crystallinity, yielding a Power Conversion Efficiency (PCE) of 1.04% [1]. Processing the identical formulation with 1,2,4-Trichlorobenzene (TCB) increases the surface roughness to 9.2 nm and induces optimal polymer crystallinity due to its high boiling point and slow evaporation, increasing the PCE to 3.56% without the need for an additional thermal annealing step [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Surface Roughness
Target Compound DataTCB (PCE: 3.56%, Roughness: 9.2 nm)
Comparator Or BaselineChlorobenzene (PCE: 1.04%, Roughness: 1.14 nm)
Quantified Difference242% relative increase in PCE and 8x increase in surface roughness
ConditionsP3HT/C70 hybrid device fabrication without thermal treatment

Allows manufacturers to achieve high-efficiency organic solar cells while eliminating costly and time-consuming post-deposition thermal annealing steps.

Enabling High-Temperature Cycloaddition for Fullerene Derivatization

The synthesis of highly soluble fullerene derivatives, such as indene-C60/C70 monoadducts, requires sustained, high-temperature reaction environments to drive the cycloaddition to completion. 1,2,4-Trichlorobenzene permits these reactions to be maintained at 185 °C for 5–8 hours [1]. Standard aromatic solvents like toluene (bp 110 °C) or chlorobenzene (bp 132 °C) cannot reach the necessary activation temperatures at ambient pressure, making TCB uniquely suited as a reaction medium for the scalable synthesis of advanced electron acceptor materials [1].

Evidence DimensionMaximum achievable reaction temperature at ambient pressure
Target Compound DataTCB (Enables sustained reactions at 185 °C)
Comparator Or BaselineChlorobenzene / Toluene (Limited to 110–132 °C)
Quantified Difference>50 °C higher reaction temperature capability
ConditionsCycloaddition of indene-based compounds to fullerenes

Unlocks synthetic pathways for novel fullerene derivatives that are kinetically inaccessible in standard low-boiling aromatic solvents.

High-Temperature Gel Permeation Chromatography (HT-GPC)

Serves as the definitive mobile phase for determining the molecular weight distribution of highly crystalline polyolefins (PE, PP) at 140–160 °C, ensuring complete dissolution and stable dRI baselines [1].

Active Layer Processing in Organic Photovoltaics (OPVs)

Utilized as a primary solvent or critical cosolvent to control evaporation kinetics, suppress spinodal demixing, and enhance polymer crystallinity in bulk heterojunction solar cells [2].

High-Temperature Fullerene Derivatization

Acts as the ideal reaction medium for the synthesis of functionalized fullerenes (e.g., PCBM, ICBA) via cycloaddition, where sustained reaction temperatures exceeding 180 °C are mandatory [3].

Physical Description

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95°C (62.5°F) . (USCG, 1999)
Liquid
COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless liquid or crystalline solid (below 63°F) with an aromatic odor.

Color/Form

Colorless liquid
Orthorhombic crystals
Colorless liquid or crystalline solid (below 63 degrees F).

XLogP3

4

Boiling Point

415 °F at 760 mm Hg (NTP, 1992)
213.5 °C
213 °C
416°F

Flash Point

230 °F (NTP, 1992)
105 °C (222 °F)
105 °C c.c.
222°F

Vapor Density

6.26 (NTP, 1992) (Relative to Air)
6.26 (Air= 1)
Relative vapor density (air = 1): 6.26
6.26

Density

1.454 at 68 °F (USCG, 1999)
1.459 g cu cm at 20 °C/4 °C
Relative density (water = 1): 1.5
1.45

LogP

4.02 (LogP)
log Kow = 4.02
3.98

Odor

Aromatic odo

Melting Point

63 °F (NTP, 1992)
17.0 °C
16.92 °C
17 °C
63°F

UNII

05IQ959M1N

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1 mm Hg at 101.1 °F ; 5 mm Hg at 153.1° F (NTP, 1992)
0.46 mmHg
0.46 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 40
1 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

120-82-1
63697-18-7

Wikipedia

1,2,4-trichlorobenzene

Biological Half Life

15.85 Days
Fingerling rainbow trout (Salmo gairdnerii) were exposed to (14)C-labeled 1,2,4-trichlorobenzene for 8 hr in a static exposure (0.018 mg/L) or for 35 days in a continuous-flow exposure (0.20 mg/L) followed by a subsequent elimination period. For 2 days after 8 hr exposure, half-time of elimination of (14)C from muscle & liver was 0.4 days, while after 35 day exposure an early rapid elimination of (14)C from these tissues (half-time= 0.4 days) was followed by slower elimination (half-time= 50 days) during days 4-36.
In a tissue distribution study groups of rats were given 1.36 mmol 1,2,4-TCB/kg intraperitoneally and animals were killed at intervals up to 120 hours after dosing. The estimated half-lives of 1,2,4-TCB in blood, liver and kidney were 5.8, 5.2, and 6.2 hours, respectively. The 1,2,4-TCB levels were much higher in adipose tissue than in blood and other tissues.

Use Classification

Hazardous Air Pollutants (HAPs)

Methods of Manufacturing

The batch reaction of benzene with a 2.8-fold molar quantity of chlorine in the presence of ferric chloride at temperatures increasing to 100 °C gives a chlorination mixture consisting of 26% 1,4-dichlorobenzene, 4.5% 1,2-dichlorobenzene, 48% 1,2,4-trichlorobenzene, 8% 1,2,3-trichlorobenzene, 8% 1,2,3,4-tetrachlorobenzene, 5.5% 1,2,4,5-tetrachlorobenzene, and less than 1% pentachlorobenzene. The proportion of 1,4-dichlorobenzene, and thus also of 1,2,4-trichlorobenzene, can be raised by adding sulfur compounds as cocatalysts. After the chlorination mixture has been neutralized it can be separated by fractional distillation provided a column with more than 60 practical plates is used.
... Production method applicable to 1,2,4- and 1,2,3-trichlorobenzenes is based on the dehydrohalogenation of 1,2,3,4,5,6-hexachlorocyclohexane (stereoisomeric mixture), a byproduct of gamma-hexachlorocyclohexane production. In the presence of aqueous alkali or alkaline earth solutions or of ammonia, or directly through use of catalysts, hexachlorocyclohexane is converted at a temperature of 90 - 250 °C mainly to trichlorobenzene. The yield lies between 80 and 99%, with the product mixture consisting of 70 - 85% 1,2,4-trichlorobenzene and 13 - 30% 1,2,3-trichlorobenzene.
Chlorination of monochlorobenzene
... From 2,4-dichloroaniline or 2,5-dichloroaniline or 3,4-dichloroaniline by diazotization and treatment with Cu2Cl2. ... From 1,3-diaminobenzene by tetrazotization & treatment with Cu2Cl2.
Dehydrochlorination at 60 °C of the alpha, delta, and gamma isomers of benzene hexachloride.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
Benzene, 1,2,4-trichloro-: ACTIVE
1,2,4-Trichlorobenzene is formed in minor quantities during the production of monochlorobenzene.

Analytic Laboratory Methods

Method: EPA 8121; Procedure: gas chromatography; Analyte: 1,2,4-trichlorobenzene; Matrix: environmental samples and RCRA wastes; Detection Limit: 130 nanogram/L.
Method: NIOSH 5517, Issue 2; Procedure: gas chromatography, (63)Ni electron capture detector; Analyte: 1,2,4-trichlorobenzene; Matrix: air; Detection Limit: 0.001 ug/mL in hexane.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,4-trichlorobenzene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.21 ug/L.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,4-trichlorobenzene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 34 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,2,4-TRICHLOROBENZENE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Complex sample matrixes of estuarine biota tissue were analyzed for selected chlorinated cmpd /including 1,2,4-trichlorobenzene/ using GC /positive chemical ionization/tandem MS. The detection limit ... was 20 pg, and the instrument response was linear over 5 orders of magnitude.
The detection of chlorinated aromatic hydrocarbons (o-, m-, p-dichlorobenzene; 1,2,4-trichlorobenzene; 1,2,4,5-tetrachlorobenzene; pentachlorobenzene; hexachlorobenzene) in human blood plasma by capillary gas chromatography is described and discussed.

Storage Conditions

1,2,4-Trichlorobenzenes are liquids at room temperature and are shipped in bulk in aluminum tank trucks and steel or stainless steel tank cars.
1,2,4-Trichlorobenzene must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates and nitrates) since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where 1,2,4-trichlorobenzene is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

The halogenated benzenes, inducers of xenobiotic metabolism, were studied for their effects on the metabolism of malathion, malaoxon (lindane), and paraoxon and on the toxicity and lethality of these organophosphorus insecticides and parathion. One mmol/kg of 1,4-dichlorobenzene (p-dichlorobenzene), 1,2,4-trichlorobenzene, 1,4-dibromobenzene, 1,2,4-tribromobenzene, or hexabromobenzene or 0.1 mmol/kg hexachlorobenzene was administered po to male mice daily for 7 days. In general, the trihalogenated benzenes increased the LD50 of all 4 insecticides 2- to 6-fold. These increases were larger than those observed with the di- or hexahalogenated isomers. The bromide-substituted benzenes were usually more active than the chlorinated ones with the exception being hexabromobenzene. There was a good correlation between their effects on lethality and increases in in vitro carboxylesterase activity with either malathion or malaoxon as the substrate. The trihalogenated benzenes decreased the inhibitory effect of malathion on cholinesterase activity in the brain and to a lesser degree in the red blood cells, but not in liver or plasma. There was also a good correlation between protection against parathion and paraoxon lethality, protection against inhibition of cholinesterase in the brain and liver by paraoxon, and increases in the dealkylation of paraoxon by microsomal mixed-function oxidases but not by hepatic or plasma esterases. It appears that the halogenated benzenes are able to protect against organophosphorus insecticide toxicity. With malathion, increases in carboxylesterase activity may be important, and with paraoxon, increases in microsomal mixed-function oxidase dealkylation and tissue binding cannot be excluded from contributing to the protection seen.

Stability Shelf Life

Stable at room temperature
Volatile with steam

Dates

Last modified: 08-15-2023

Online measurement of 1,2,4-trichlorobenzene as dioxin indicator on multi-walled carbon nanotubes

Ishrat Mubeen, Sattrawut Tulaphol, Lu Shengyong, Denggao Pan, Pengfei Zhang, Muhammad Sajid Khan, Mi Yan, William R Stevens
PMID: 33137681   DOI: 10.1016/j.envpol.2020.115329

Abstract

Polychlorinated dibenzo-p-dioxin and dibenzofuran (PCDD/F) emission is one of main concerns for the secondary pollution of municipal solid waste incinerators (MSWI). For timely response to emission, 1,2,4-trichlorobenzene (1,2,4-TrClBz) as dioxin indicator can be monitored via online measurement techniques. In this study, multi-walled carbon nanotubes (MWCNTs) were investigated for their suitability as a 1,2,4-TrClBz sorbent for MSWI stack gas analysis. The tests include, batch adsorption, continuous adsorption-desorption of 1,2,4-TrClBz via thermal desorption coupled with gas chromatography (TD-GC-ECD), temperature and concentration stability of MWCNTs, and adsorption performance of the system. Thermogravimetric/derivative thermogravimetric (TGA/DTG) analysis reveals that MWCNTs has higher capacity in terms of weight loss (14.34%) to adsorb 1,2,4-TrClBz compared to Tenax TA (9.46%) and also shows fast desorption of adsorbate at temperature of 87 °C compared to Tenax TA (130 °C). Interestingly, carbon nanotubes and Tenax TA gave almost similar adsorption-desorption response, and from TD-GC-ECD analysis it was found that with increasing mass flow of 1,2,4-TrClBz (7.42 × 10
- 44.52 × 10
mg ml
) through sorbent traps, average peak areas increased from 2.86 ± 0.02 to 13.54 ± 0.26 for MWCNTs and 2.89 ± 0.02 to 13.38 ± 0.12 for Tenax TA, respectively. The stability of MWCNTs for temperature was 400 °C and for concentration of 1,2,4-TrClBz was 50 ppbv. However, regeneration of sorbent at 100 ppbv (1,2,4-TrClBz) was not possible. TD-GC-ECD system showed high adsorption performance with 3.86% and 3.59% relative standard deviation at 250 °C and 300 °C, respectively. Further Fourier Transform Infrared Spectroscopy (FTIR) analysis confirmed that adsorbate can be fully desorbed at 300 °C.


Retention of polypropylene stereoisomers in solvent gradient interaction chromatography on porous graphitic carbon as influenced by temperature and mobile phase composition

Anthony Ndiripo, Harald Pasch
PMID: 31948725   DOI: 10.1016/j.chroma.2020.460865

Abstract

The behavior of isotactic, syndiotactic and atactic polypropylene stereoisomers on porous graphitic carbon (PGC) at different column temperatures is investigated with 1-decanol, decalin and decane as the adsorption promoting solvents using gradient interaction chromatography (SGIC). Column temperatures between 120 - 180 °C are investigated for the three adsorption promoting solvents with 1,2,4-trichlorobenzene (TCB) as the desorption promoting solvent. Owing to the different stereochemistry of the isomers, their interaction with the atomic level flat surface (ALFS) of porous graphitic carbon is observed to be different when injected from the three different adsorption promoting solvents. Atactic and isotactic polypropylene are not separable when 1-decanol is used as the adsorption solvent but can be separated from syndiotactic PP at column temperatures of between 120 - 180 °C. The three stereoisomers have almost similar elution volumes when decalin is used as the adsorption promoting solvent between 120 - 170 °C. Decane allows for both adsorption and desorption of the stereoisomers at distinct peak elution volumes at the studied column temperatures of 120 - 160 °C. Furthermore, it is shown that increasing the column temperature while maintaining other chromatographic conditions can either decrease or increase retention depending on the adsorption promoting solvent. More importantly, retention is influenced by adsorption conditions (temperature and adsorption promoting solvent) which may affect macromolecular conformations upon injection onto the PGC stationary phase. This is the first study on PP stereoisomers highlighting this behaviour.


Enhanced removal of 1,2,4-trichlorobenzene by modified biochar supported nanoscale zero-valent iron and palladium

Xiao Shang, Lei Yang, Da Ouyang, Bo Zhang, Wenying Zhang, Mingyue Gu, Jing Li, Mengfang Chen, Lihui Huang, Linbo Qian
PMID: 32213390   DOI: 10.1016/j.chemosphere.2020.126518

Abstract

Biochar pyrolysed at 300 °C, 500 °C, 700 °C was modified by hydrochloric acid (HCl), hydrofluoric acid (HF), sodium hydroxide (NaOH), hydrogen peroxide (H
O
), nitric acid (HNO
) and potassium permanganate (KMnO
), and subsequently evaluated for removal efficiency of 1,2,4-trichlorobenzene (1,2,4-TCB) by biochar supported nanoscale zero-valent iron (nZVI) and palladium (Pd) composites. Under the initial 1,2,4-TCB concentration of 10 mg L
and the solid-liquid ratio of 0.16 g L
, the synthesized composites of nZVI-Pd with BC700 modified by HF (FBC700-nZVI-Pd) and nZVI-Pd with BC300 modified by NaOH (SBC300-nZVI-Pd) demonstrated significantly enhanced removal efficiencies for 1,2,4-TCB achieving 98.8% and 94.7% after 48 h, respectively. The physicochemical properties of biochar including specific surface area, aromaticity and hydrophobicity after the modification by HF and NaOH were improved. Increased the supporting sites for Fe/Pd nanoparticles and the contact between composites and 1,2,4-TCB were mainly responsible for enhanced removal efficiency for 1,2,4-TCB. Both the adsorption by biochar and reduction by Fe/Pd nanoparticles effectively contributed to the removal of 1,2,4-TCB. It is estimated that the proportion of reduction was about twice that of adsorption in the first 12 h, which produced 1,2-DCB, benzene and other degradation products. Therefore, biochar treated with HF and NaOH and supported Fe/Pd nanoparticles could be effective functional materials for remediation of groundwater contaminated by 1,2,4-TCB.


A Dehalogenimonas Population Respires 1,2,4-Trichlorobenzene and Dichlorobenzenes

Wenjing Qiao, Fei Luo, Line Lomheim, E Erin Mack, Shujun Ye, Jichun Wu, Elizabeth A Edwards
PMID: 30371071   DOI: 10.1021/acs.est.8b04239

Abstract

Chlorobenzenes are ubiquitous contaminants in groundwater and soil at many industrial sites. Previously, we demonstrated the natural attenuation of chlorobenzenes and benzene at a contaminated site inferred from a 5 year site investigation and parallel laboratory microcosm studies. To identify the microbes responsible for the observed dechlorination of chlorobenzenes, the microbial community was surveyed using 16S rRNA gene amplicon sequencing. Members of the Dehalobacter and Dehalococcoides are reported to respire chlorobenzenes; however, neither were abundant in our sediment microcosms. Instead, we observed a significant increase in the relative abundance of Dehalogenimonas from <1% to 16-30% during dechlorination of 1,2,4-trichlorobenzene (TCB), 1,2-dichlorobenzene (DCB), and 1,3-DCB over 19 months. Quantitative PCR (qPCR) confirmed that Dehalogenimonas gene copies increased by 2 orders of magnitude with an average yield of 3.6 ± 2.3 g cells per mol Cl
released ( N = 12). In transfer cultures derived from sediment microcosms, dechlorination of 1,4-DCB and monochlorobenzene (MCB) was carried out by Dehalobacter spp. with a growth yield of 3.0 ± 2.1 g cells per mol Cl
released ( N = 5). Here we show that a Dehalogenimonas population respire 1,2,4-TCB and 1,2-/1,3-DCB isomers. This finding emphasizes the need to monitor a broader spectrum of organohalide-respiring bacteria, including Dehalogenimonas, at sites contaminated with halogenated organic compounds.


A switch of chlorinated substrate causes emergence of a previously undetected native Dehalobacter population in an established Dehalococcoides-dominated chloroethene-dechlorinating enrichment culture

Luz A Puentes Jácome, Elizabeth A Edwards
PMID: 29088371   DOI: 10.1093/femsec/fix141

Abstract

Chlorobenzenes are soil and groundwater pollutants of concern that can be reductively dehalogenated by organohalide-respiring bacteria from the genera Dehalococcoides and Dehalobacter. The bioaugmentation culture KB-1® harbours Dehalococcoides mccartyi spp. that reductively dehalogenate trichloroethene to ethene. It contains more than 30 reductive dehalogenase genes; some of them are highly similar to genes found in the chlorobenzene-respiring Dehalococcoides mccartyi strain CBDB1. We explored the chlorobenzene dehalogenation capability of the KB-1 enrichment culture using 1,2,4-trichlorobenzene (1,2,4-TCB). We achieved adaptation of KB-1 to 1,2,4-TCB that is dehalogenated to a mixture of dichlorobenzenes, and subsequently to monochlorobenzene and benzene. Surprisingly, a native Dehalobacter population, and not a Dehalococcoides population, couples the dechlorination of 1,2,4-TCB to growth achieving an average yield of 1.1 ± 0.6 × 1013 cells per mole of Cl- released. Interestingly, the dechlorination of 1,2,4-TCB occurs alongside the complete dechlorination of trichloroethene to ethene in cultures fed both electron acceptors. Dehalobacter was not previously identified as a major player in KB-1, but its ecological niche was favoured by the introduction of 1,2,4-TCB. Based on 16S rRNA phylogeny, Dehalobacter populations seem to cluster into specialised clades, and are likely undergoing substrate specialisation as a strategy to reduce competition for electron acceptors.


The Regular/Persistent Free Radicals and Associated Reaction Mechanism for the Degradation of 1,2,4-Trichlorobenzene over Different MnO

Qianqian Li, Xinchen Huang, Guijin Su, Minghui Zheng, Chunhua Huang, Mengjing Wang, Chunyan Ma, Da Wei
PMID: 30371067   DOI: 10.1021/acs.est.8b03789

Abstract

The role of regular/persistent free radicals on the catalytic activity of K
-tuned MnO
tunnel structures is poorly understood to date. Herein, three MnO
polymorphs (α-, β-, and δ-MnO
) were synthesized and examined toward the degradation of 1,2,4-trichlorobenzene (1,2,4-TrCBz) at 300 °C. δ-MnO
, with a two-dimensional-layered tunnel structure tuned by K
, exhibited the highest activity among the three MnO
polymorphs. The electron spin resonance spectroscopy results confirmed that δ-MnO
featured the most abundant reactive oxygen species (ROS: O
, •OH, and
O
), followed by α-MnO
(O
and
O
), and β-MnO
(O
), being supported by the calculated energy barrier. It was, intriguingly, noted that persistent organic free radicals, newly recognized as emerging surface-stabilized compound, were remarkably detected in α- and β-MnO
/1,2,4-TrCBz systems but not in more reactive δ-MnO
/1,2,4-TrCBz system. These might contribute to discrepant oxidative degradation process. During the oxidative process, intermediates, including benzoic acid and glycerol, formed via attack by ROS. Upon further attack, these intermediates fragmented into smaller molecules such as formic, acetic, propionic, and butyric acids. The present findings give deeper insights into the role of free radicals on the catalytic degradation of chlorinated aromatics.


N-acyl-homoserine lactone dynamics during biofilm formation of a 1,2,4-trichlorobenzene mineralizing community on clay

Hongjie Sheng, Mourad Harir, Lisa A Boughner, Xin Jiang, Philippe Schmitt-Kopplin, Reiner Schroll, Fang Wang
PMID: 28697551   DOI: 10.1016/j.scitotenv.2017.06.233

Abstract

In Gram-negative bacteria, quorum sensing systems are based on the N-acyl-homoserine lactone (AHL) molecule. The objective of this study was to investigate the role of quorum sensing systems during biofilm formation by a microbial community while degrading the pollutant. Our model system included 1,2,4-trichlorobenzene (1,2,4-TCB) and its mineralizing Gram-negative bacterial community to investigate the relationships between AHL dynamics, cell growth and pollutant degradation. Biomineralization of 1,2,4-TCB was monitored for both the planktonic bacterial community with and without sterile clay particles in liquid cultures. The bacterial growth and production of AHLs were quantified by fluorescent in situ hybridization and immunoassay analysis, respectively. A rapid production of AHLs which occurred coincided with the biofilm formation and the increase of mineralization rate of 1,2,4-TCB in liquid cultures. There is a positive correlation between the cell density of Bodertella on the clay particles and mineralization rate of 1,2,4-TCB. 3-oxo-C
-HSL appears to be the dominant AHL with the highest intensity and rapidly degraded by the bacterial community via two main consecutive reactions (lactone hydrolysis and decarboxylic reaction). These findings suggest that the integrated AHLs and their degraded products play a crucial role in biofilm formation and biomineralization of 1,2,4-TCB in culture.


Atline measurement of 1,2,4-trichlorobenzene for polychlorinated dibenzo-p-dioxin and dibenzofuran International Toxic Equivalent Quantity prediction in the stack gas

Xuan Cao, William R Stevens, Shaofu Tang, Shengyong Lu, Xiaodong Li, Xiaoqing Lin, Minghui Tang, Jianhua Yan
PMID: 30340166   DOI: 10.1016/j.envpol.2018.09.144

Abstract

A home-made analytical instrument based on thermal desorption gas chromatography coupled to resonance enhanced multiphoton ionization time-of-flight mass spectrometry (TD-GC-REMPI-TOFMS) was applied for atline measurement of 1,2,4-trichlorobenzene for the prediction of polychlorinated dibenzodioxin and dibenzofuran (PCDD/F) concentrations in the stack gas of a municipal solid waste incinerator (400 ton/day). Conventional high resolution gas chromatography/high resolution mass spectroscopy (HRGC/HRMS) measurements for the determination of PCDD/F concentrations were performed to compare with TD-GC-REMPI-TOFMS measurements. 1,2,4-Trichlorobenzene correlated with I-TEQ at r = 0.867, 0.953 and 0.944 in unstable, stable and integrated conditions. The correlation was independent of the facility operating conditions observed in this study. Using a linear model to predict I-TEQ by 1,2,4-trichlorobenzene over the test, the average of the relative difference between predicted and measured I-TEQ was 18.9%. 1,2,4-Trichlorobenzene measured by TD-GC-REMPI-TOFMS can be used as a robust indicator of I-TEQ in stack gas.


Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns

Steven J Chow, Michelle M Lorah, Amar R Wadhawan, Neal D Durant, Edward J Bouwer
PMID: 32283437   DOI: 10.1016/j.jconhyd.2020.103639

Abstract

Halogenated organic solvents such as chlorobenzenes (CBs) are frequent groundwater contaminants due to legacy spills. When contaminated anaerobic groundwater discharges into surface water through wetlands and other transition zones, aeration can occur from various physical and biological processes at shallow depths, resulting in oxic-anoxic interfaces (OAIs). This study investigated the potential for 1,2,4-trichlorobenzene (1,2,4-TCB) biodegradation at OAIs. A novel upflow column system was developed to create stable anaerobic and aerobic zones, simulating a natural groundwater OAI. Two columns containing (1) sand and (2) a mixture of wetland sediment and sand were operated continuously for 295 days with varied doses of 0.14-1.4 mM sodium lactate (NaLac) as a model electron donor. Both column matrices supported anaerobic reductive dechlorination and aerobic degradation of 1,2,4-TCB spatially separated between anaerobic and aerobic zones. Reductive dechlorination produced a mixture of di- and monochlorobenzene daughter products, with estimated zero-order dechlorination rates up to 31.3 μM/h. Aerobic CB degradation, limited by available dissolved oxygen, occurred for 1,2,4-TCB and all dechlorinated daughter products. Initial reductive dechlorination did not enhance the overall observed extent or rate of subsequent aerobic CB degradation. Increasing NaLac dose increased the extent of reductive dechlorination, but suppressed aerobic CB degradation at 1.4 mM NaLac due to increased oxygen demand. 16S-rRNA sequencing of biofilm microbial communities revealed strong stratification of functional anaerobic and aerobic organisms between redox zones including the sole putative reductive dechlorinator detected in the columns, Dehalobacter. The sediment mixture column supported enhanced reductive dechlorination compared to the sand column at all tested NaLac doses and growth of Dehalobacter populations up to 4.1 × 10
copies/g (51% relative abundance), highlighting the potential benefit of sediments in reductive dechlorination processes. Results from these model systems suggest both substantial anaerobic and aerobic CB degradation can co-occur along the OAI at contaminated sites where bioavailable electron donors and oxygen are both present.


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